1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a thiophene ring, a piperidine ring, and an o-tolyloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the o-Tolyloxy Group: This step might involve etherification or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific receptors or enzymes.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Examples include 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(phenoxy)ethanone and 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(benzyloxy)ethanone .
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone: can be compared with other compounds containing thiophene, piperidine, or o-tolyloxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This might include specific binding affinities, reactivity, or stability under certain conditions.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-5-2-3-6-16(14)21-13-18(20)19-10-8-15(9-11-19)17-7-4-12-22-17/h2-7,12,15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVSKWBLJOFNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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